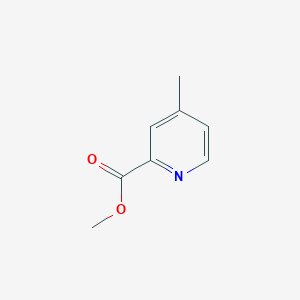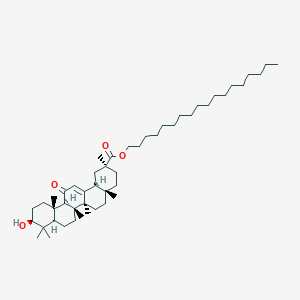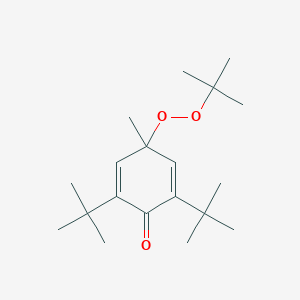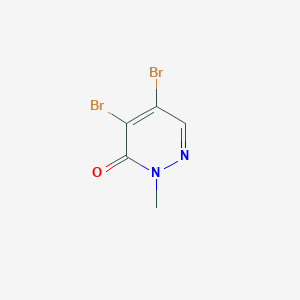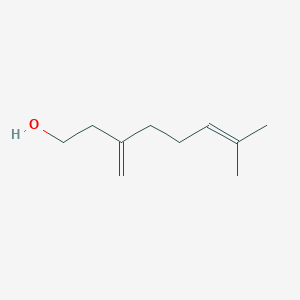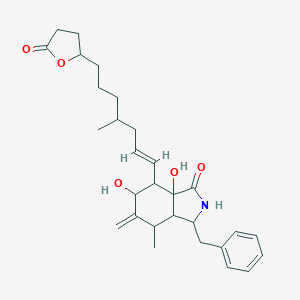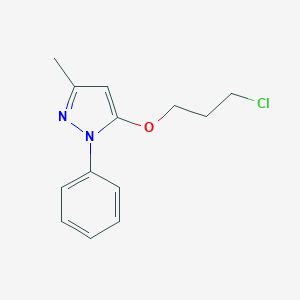
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole, commonly referred to as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a pyrazole-based compound that has been synthesized through various methods, each with its advantages and limitations. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
CPP has been shown to selectively inhibit the enzyme cytochrome P450 by binding to the heme iron in the active site of the enzyme. This inhibition results in a decrease in the metabolism of drugs that are substrates for cytochrome P450, leading to an increase in their bioavailability. CPP has also been shown to bind to the GABAA receptor, resulting in anxiolytic effects.
Biochemical And Physiological Effects
CPP has been shown to have various biochemical and physiological effects. It has been shown to increase the bioavailability of drugs that are substrates for cytochrome P450, leading to an increase in their potency. CPP has also been shown to have anxiolytic effects, which may be due to its binding to the GABAA receptor. Additionally, CPP has been shown to have effects on the central nervous system, including sedation and hypothermia.
Advantages And Limitations For Lab Experiments
CPP has several advantages for use in lab experiments. It is readily available through various synthesis methods, and its unique properties make it a valuable tool in scientific research. However, CPP also has limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
CPP has several potential future directions for scientific research. It may be studied further for its potential applications in the treatment of anxiety disorders and drug addiction. Additionally, CPP may be used as a tool to study the role of cytochrome P450 in drug metabolism and the effects of anxiolytic drugs on the central nervous system. Further research may also be conducted to optimize the synthesis methods of CPP and to explore its potential use in other areas of scientific research.
Synthesis Methods
CPP can be synthesized through various methods, including the reaction of 3-methyl-1-phenylpyrazol-5-ol with 3-chloropropyl bromide in the presence of a base. Another method involves the reaction of 3-methyl-1-phenylpyrazole with 3-chloropropionic acid in the presence of a coupling reagent. These methods have been optimized to produce high yields of CPP, making it readily available for scientific research.
Scientific Research Applications
CPP has been widely used in scientific research due to its unique properties. It has been used as a selective inhibitor of the enzyme cytochrome P450, which plays a crucial role in drug metabolism. CPP has also been used as a ligand for the GABAA receptor, which is a target for anxiolytic drugs. CPP has been studied for its potential application in the treatment of anxiety disorders and drug addiction.
properties
CAS RN |
15083-38-2 |
|---|---|
Product Name |
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole |
Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
5-(3-chloropropoxy)-3-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C13H15ClN2O/c1-11-10-13(17-9-5-8-14)16(15-11)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3 |
InChI Key |
ZFDZSSZJHZEVHF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCCl)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NN(C(=C1)OCCCCl)C2=CC=CC=C2 |
Other CAS RN |
15083-38-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



